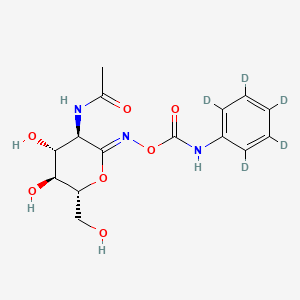

(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate, also known as Z-ODAP, is an organic compound that has been used in scientific research for a variety of applications. It is a derivative of the naturally occurring amino acid phenylalanine and is a derivative of the amino acid phenylalanine. Z-ODAP is a commonly used reagent in organic synthesis and has been used to synthesize a variety of compounds. Z-ODAP has also been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

PUGNAc derivatives, including the specific compound , have been synthesized and evaluated for their inhibitory activities against β-N-acetylglucosaminidases and their potential as inhibitors of uridine diphosphate-N-acetyl-D-glucosamine polypeptidyl transferase (OGT), which is crucial for the post-translational modification of proteins by N-acetyl-D-glucosamine. This area of research is significant for understanding the compound's role in modulating enzymatic activities related to cellular functions and diseases (Scaffidi, A., Stubbs, K., Vocadlo, D., & Stick, R., 2008).

Inhibitor Design and Mechanism Analysis

Research has been conducted on designing selective inhibitors for O-GlcNAcase, an enzyme involved in removing O-GlcNAc modifications from proteins, using analogs of PUGNAc. These studies provide insights into the compound's utility in dissecting the roles of O-GlcNAc post-translational modifications at cellular and organismal levels, which is essential for understanding various biological processes and disease mechanisms (Stubbs, K., Zhang, N., & Vocadlo, D., 2006).

Computational Analysis for Drug Design

Computational analyses have been employed to model the interactions between human O-GlcNAcase and inhibitors like PUGNAc, aiding in the rational design of new inhibitors. These studies are crucial for developing therapeutics targeting specific enzymes and understanding the molecular basis of inhibitor efficiency and selectivity (Alencar, N., Sousa, P. R. M., Silva, J. R. A., Lameira, J., Alves, C., Martí, S., & Moliner, V., 2012).

Enzymatic Reaction Mechanisms

Investigations into the catalytic mechanisms of enzymes like O-GlcNAcase, with PUGNAc as a reference inhibitor, provide valuable information on the substrate-assisted catalysis. Understanding these mechanisms is essential for designing more effective inhibitors and exploring the therapeutic potential of compounds targeting these enzymatic pathways (Lameira, J., Alves, C., Tuñón, I., Martí, S., & Moliner, V., 2011).

Structure-Activity Relationship Studies

Through kinetic, thermodynamic, and structural analyses, research has been conducted to understand the interaction of PUGNAc derivatives with various enzymes. These studies contribute to the knowledge of how structural modifications of the compound influence its biological activity and its potential for therapeutic applications (He, Y., Bubb, A. K., Stubbs, K., Gloster, T., & Davies, G., 2011).

Wirkmechanismus

Target of Action

The primary targets of this compound are Beta-hexosaminidase and O-GlcNAcase BT_4395 . These enzymes play a crucial role in the metabolism of carbohydrates, specifically in the breakdown and recycling of glycoproteins and glycolipids.

Mode of Action

The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their function . This interaction results in the disruption of the normal metabolic processes carried out by these enzymes.

Biochemical Pathways

The inhibition of Beta-hexosaminidase and O-GlcNAcase BT_4395 affects the peptidoglycan recycling pathway . This pathway is responsible for the breakdown and recycling of peptidoglycan, a major component of bacterial cell walls. The disruption of this pathway can lead to the accumulation of undigested peptidoglycan fragments, which can have downstream effects on bacterial growth and survival.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis due to the inhibition of peptidoglycan recycling . This can potentially lead to bacterial cell lysis and death, thereby exerting an antibacterial effect.

Eigenschaften

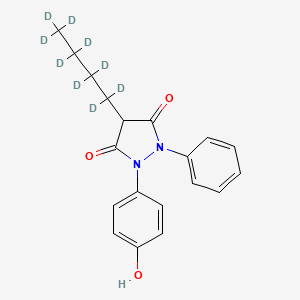

IUPAC Name |

[(Z)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-HKDNTSFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746910 |

Source

|

| Record name | N-[(2Z,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-({[(~2~H_5_)phenylcarbamoyl]oxy}imino)oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-[(3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate | |

CAS RN |

1331383-16-4 |

Source

|

| Record name | N-[(2Z,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-({[(~2~H_5_)phenylcarbamoyl]oxy}imino)oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.